![molecular formula C22H23ClN2O2 B15027293 2'-(4-Chlorophenyl)-7'-methoxy-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B15027293.png)
2'-(4-Chlorophenyl)-7'-methoxy-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]
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Overview
Description
The compound 2'-(4-Chlorophenyl)-7'-methoxy-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] (CAS 877790-48-2) is a spirocyclic heterocycle featuring a pyrazolo[1,5-c][1,3]benzoxazine core fused with a cyclohexane ring. Its molecular formula is C21H21ClN2O2 (molecular weight: 368.9 g/mol), with a 4-chlorophenyl group at position 2' and a methoxy group at position 7' .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(4-Chlorophenyl)-7’-methoxy-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the formation of the benzoxazine core. The final step involves the spirocyclization to form the spiro linkage. Key reagents used in these reactions include substituted phenylhydrazines, acetophenone derivatives, and various catalysts such as cesium carbonate in methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity. The scalability of the synthesis process is crucial for its application in pharmaceutical and chemical industries.
Chemical Reactions Analysis
Types of Reactions
2’-(4-Chlorophenyl)-7’-methoxy-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities.
Scientific Research Applications
2’-(4-Chlorophenyl)-7’-methoxy-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 2’-(4-Chlorophenyl)-7’-methoxy-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to fit into binding sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
A. Spiro Ring Modifications
- 9′-Chloro-2′-phenyl-1′,10b′-dihydrospiro[cyclohexane-1,5′-pyrazolo[1,5-c][1,3]benzoxazine] (CAS 330209-37-5): Lacks the 7'-methoxy group but retains the 2'-phenyl and 9'-chloro substituents. Molecular formula: C21H21ClN2O (352.86 g/mol) .
5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (CAS 371208-34-3):
B. Heterocycle Substitutions
- Pyrazolo[1,5-c][1,3]benzoxazin-5(5H)-one Derivatives: Compounds 6a, 6c, and 6g in this series exhibit potent butyrylcholinesterase (BuChE) inhibition (IC50 = 1.06–1.63 mM) due to halogen substitutions at positions 7 or 9 .
Substituent Effects on Physicochemical Properties
- Methoxy vs. Halogen Substitutions :
- Methoxy groups (e.g., in the target compound) enhance solubility via hydrogen bonding but reduce electron-withdrawing effects compared to halogens (Cl, Br) .
- Brominated analogues (e.g., 7,9-dibromo derivatives in ) show increased molecular weight (>500 g/mol) and steric bulk, which may hinder blood-brain barrier penetration .
Biological Activity
The compound 2'-(4-Chlorophenyl)-7'-methoxy-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Molecular Formula and Structure
- Molecular Formula : C23H24ClN3O
- IUPAC Name : 2'-(4-Chlorophenyl)-7'-methoxy-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]
The structure of this compound features a spirocyclic arrangement that incorporates a pyrazolo-benzoxazine framework. This unique configuration may contribute to its diverse biological activities.
Property | Value |
---|---|
Molecular Weight | 404.91 g/mol |
Solubility | Soluble in DMSO and DMF |
Melting Point | Not available |
The biological activity of 2'-(4-Chlorophenyl)-7'-methoxy-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] is primarily attributed to its interaction with various molecular targets in biological systems. The compound is hypothesized to exhibit:
- Antioxidant Activity : It may reduce oxidative stress by scavenging free radicals.
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains.
- Anticancer Activity : The compound could inhibit tumor cell proliferation through modulation of signaling pathways.
Research Findings
Recent studies have explored the biological effects of this compound in vitro and in vivo. Notable findings include:
- Antimicrobial Activity : A study demonstrated that the compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics .
- Cytotoxicity : In cancer cell lines, the compound displayed cytotoxic effects with IC50 values indicating potent activity against specific cancer types. The mechanism appears to involve apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Research indicates that the compound may protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study on Antibacterial Efficacy :
- Objective : To evaluate the antibacterial properties against Staphylococcus aureus.
- Methodology : Disk diffusion method was employed.
- Results : The compound showed a zone of inhibition comparable to that of conventional antibiotics.
-
Case Study on Anticancer Activity :
- Objective : To assess cytotoxic effects on breast cancer cell lines.
- Methodology : MTT assay was utilized to determine cell viability.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for constructing the spirocyclic core of this compound?
- Methodology : The spirocyclic framework can be synthesized via cyclocondensation of appropriate precursors. For example, highlights the use of α-haloketones with aminothiophenol under basic conditions to form benzothiazepine rings, which can be adapted by substituting thiophenol with a pyrazolo-benzoxazine precursor. Key steps include:
- Cyclization : Use NaH or K₂CO₃ as a base to promote ring closure .
- Functionalization : Introduce the 4-chlorophenyl group via Suzuki coupling or nucleophilic aromatic substitution .
Q. How can X-ray crystallography validate the stereochemical configuration of this spiro compound?
- Methodology : Single-crystal X-ray diffraction is critical for confirming the 3D structure. As demonstrated in , parameters include:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 298 K.
- Refinement : Achieve R-factor < 0.05 and data-to-parameter ratio > 13:1 for reliability .
Q. What spectroscopic techniques are essential for characterizing intermediate products?
- Methodology :
- NMR : Use ¹H/¹³C NMR to track substituents (e.g., 4-chlorophenyl δ ~7.3–7.5 ppm; methoxy δ ~3.8 ppm) .
- MS : High-resolution ESI-MS to confirm molecular ions (e.g., [M+H]+ calculated for C₂₄H₂₂ClN₃O₂: 420.1474) .
- IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and C–O–C (benzoxazine, ~1250 cm⁻¹) stretches .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron density at the spiro carbon and methoxy group .
- Transition State Analysis : Simulate substitution pathways (e.g., methoxy → hydroxyl) using Gaussian09, comparing activation energies for different leaving groups .
Q. What strategies resolve contradictions in biological activity data across in vitro assays?
- Methodology :
- Dose-Response Curves : Test compound concentrations from 1 nM–100 μM in enzyme inhibition assays (e.g., kinase targets) to identify IC₅₀ discrepancies .
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain variability in cell-based assays .
Q. How can regioselectivity challenges in introducing the 4-chlorophenyl group be addressed?
- Methodology :
Properties
Molecular Formula |
C22H23ClN2O2 |
---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |
InChI |
InChI=1S/C22H23ClN2O2/c1-26-20-7-5-6-17-19-14-18(15-8-10-16(23)11-9-15)24-25(19)22(27-21(17)20)12-3-2-4-13-22/h5-11,19H,2-4,12-14H2,1H3 |
InChI Key |
MEHSIEASXOREMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC3(CCCCC3)N4C2CC(=N4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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